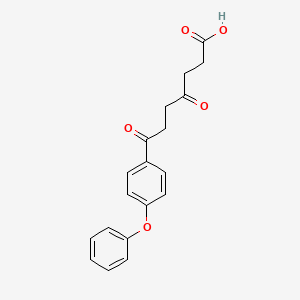
4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid is a chemical compound with the molecular formula C19H18O5 It is known for its unique structure, which includes a heptanoic acid backbone with phenoxy and dioxo functional groups
Méthodes De Préparation
The synthesis of 4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Heptanoic Acid Backbone: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Oxidation Reactions: The dioxo groups are introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid involves its interaction with specific molecular targets. The phenoxy and dioxo groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid can be compared with other similar compounds, such as:
4,7-Dioxo-7-phenylheptanoic acid: This compound lacks the phenoxy group, which may result in different reactivity and applications.
4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid: The presence of a thiophene ring instead of a phenoxy group can lead to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H18O5 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
4,7-dioxo-7-(4-phenoxyphenyl)heptanoic acid |
InChI |
InChI=1S/C19H18O5/c20-15(9-13-19(22)23)8-12-18(21)14-6-10-17(11-7-14)24-16-4-2-1-3-5-16/h1-7,10-11H,8-9,12-13H2,(H,22,23) |
Clé InChI |
BQZQELOCUXJDPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















